N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide

Catalog No.
S7398037
CAS No.
M.F
C15H18N4O2
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimid...

Product Name

N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide

IUPAC Name

N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C15H18N4O2/c1-11-8-14(18-10-17-11)15(20)19-13(5-7-21-2)12-4-3-6-16-9-12/h3-4,6,8-10,13H,5,7H2,1-2H3,(H,19,20)

InChI Key

KBJQLVYAHWGNGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(=O)NC(CCOC)C2=CN=CC=C2
MPPC is a pyrimidine-based compound that was first synthesized in the late 1990s. It is a member of the piperazine-based series of compounds, which have been shown to have potential therapeutic effects in the treatment of various diseases. MPPC has been identified as a potential candidate for antipsychotic and antidepressant drugs due to its agonist activity on the dopamine D3 receptor and serotonin 5-HT1A receptor.
MPPC is a white crystalline solid with a molecular formula of C16H20N4O2. Its molecular weight is 312.36 g/mol, and it has a melting point of 259-260°C. It has a solubility of 7.1 mg/mL in water and is stable at room temperature.
MPPC can be synthesized in several ways, including the reaction of 3-methoxypropylamine with ethyl 6-methylpyridine-4-carboxylate, followed by cyclization with carbonyldiimidazole. The compound can be characterized by various methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
MPPC can be quantified in biological samples using various analytical methods, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and liquid chromatography-tandem mass spectrometry.
MPPC has been shown to have agonist activity on the dopamine D3 receptor and serotonin 5-HT1A receptor, which are both involved in the regulation of mood and behavior. Studies have shown that MPPC can improve cognitive performance and reduce depressive-like behavior in rodent models.
Studies have shown that MPPC is relatively safe in scientific experiments, with no signs of acute toxicity or significant adverse effects on behavior or cognition.
MPPC has potential applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It can be used to investigate the mechanisms underlying mood disorders and cognitive dysfunction, and may have therapeutic potential in the treatment of these disorders.
Currently, research on MPPC is still in the preclinical stage. However, there is growing interest in its potential therapeutic effects, particularly in the treatment of mood disorders.
MPPC has potential implications in various fields of research and industry, including drug discovery, pharmacology, and neuroscience. It may have therapeutic potential in the treatment of mood disorders, and may also have applications in the development of cognitive enhancers.
One limitation of MPPC is its limited selectivity for dopamine D3 and serotonin 5-HT1A receptors, which may limit its therapeutic potential. Future research should focus on developing more selective compounds that target these receptors. Another potential limitation is the potential for adverse effects on other neurotransmitter systems, which should be carefully studied in future research. Possible future directions for research on MPPC include the development of more selective analogs, the investigation of its mechanism of action, and the exploration of its potential therapeutic effects in human clinical trials.
In conclusion, MPPC is a pyrimidine-based compound with potential applications in various fields of research and industry. While its therapeutic potential is still in the preclinical stage, there is growing interest in its potential use as a treatment for mood disorders and cognitive dysfunction. Future research should focus on developing more selective compounds and investigating its potential therapeutic effects in human clinical trials.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

286.14297583 g/mol

Monoisotopic Mass

286.14297583 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types